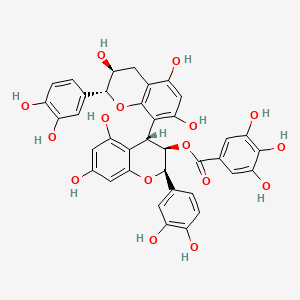

procyanidin B1 3-O-gallate

Description

Properties

Molecular Formula |

C37H30O16 |

|---|---|

Molecular Weight |

730.6 g/mol |

IUPAC Name |

[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C37H30O16/c38-16-9-23(44)29-28(10-16)51-34(14-2-4-19(40)22(43)6-14)36(53-37(50)15-7-25(46)32(49)26(47)8-15)31(29)30-24(45)12-20(41)17-11-27(48)33(52-35(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,27,31,33-34,36,38-49H,11H2/t27-,31+,33+,34+,36+/m0/s1 |

InChI Key |

BXWABJPTCUDBMM-NNJCKQBNSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O |

Origin of Product |

United States |

Role of Procyanidin B1 3 O Gallate in Plant Physiology and Ecological Interactions

Proanthocyanidins (B150500), as a class of compounds, play crucial roles in the survival and adaptation of plants. nih.govoup.comscispace.comnih.gov These compounds are secondary metabolites, meaning they are not directly involved in the primary processes of growth, development, and reproduction, but are essential for the plant's interaction with its environment.

The functions of proanthocyanidins, including procyanidin (B600670) B1 3-O-gallate, are multifaceted:

Defense against Herbivores: A primary role attributed to proanthocyanidins is their function as feeding deterrents. oup.comnih.gov Their astringent taste makes the plant tissues unpalatable to many herbivores, thus reducing predation.

Antimicrobial Properties: Proanthocyanidins have been shown to possess antimicrobial activity, which can help protect the plant from pathogenic fungi and bacteria. nih.gov

Protection from Abiotic Stress: There is evidence to suggest that proanthocyanidins play a role in protecting plants from various environmental stressors. mdpi.comresearchgate.net For instance, they may help mitigate the damaging effects of UV radiation. biointerfaceresearch.com

Influence on Seed Dormancy and Germination: The presence of proanthocyanidins in seed coats can influence seed dormancy and the timing of germination, which is critical for the plant's reproductive success. mdpi.com

The biosynthesis of proanthocyanidins is a complex process that is influenced by both developmental cues and environmental factors. nih.govmdpi.com For example, the irrigation regime has been shown to affect the proanthocyanidin (B93508) biosynthetic pathway in grape seeds. semanticscholar.org

Biosynthetic Pathways and Advanced Synthesis Strategies

Chemoenzymatic and Stereoselective Synthesis Methodologies for Procyanidin (B600670) B1 3-O-Gallate and Analogs

The chemical synthesis of specific procyanidin gallates is a significant challenge due to the multiple stereocenters and numerous reactive hydroxyl groups, which can lead to a mixture of undesired products. To overcome this, chemists employ highly controlled stereoselective and regioselective methods.

The core of procyanidin synthesis is the formation of the interflavan bond, typically between the C4 position of one unit (the electrophile) and the C8 or C6 position of another (the nucleophile). mdpi.commdpi.com Lewis acids are crucial catalysts for this condensation reaction.

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is a powerful catalyst frequently used to promote the condensation between a flavan-3-ol (B1228485) nucleophile and a C4-functionalized electrophile. mdpi.comclockss.org This method has been successfully used in the systematic synthesis of various galloyl-substituted procyanidin B1 and B2 analogs. clockss.orgnih.gov For instance, the condensation of an electrophile derived from (+)-catechin with a nucleophile from (-)-epicatechin (B1671481) can yield the procyanidin B4 backbone. clockss.org Similar strategies are applied for procyanidin B1. clockss.org

N,N′-Dicyclohexylcarbodiimide (DCC) is a coupling agent primarily used for esterification reactions. mdpi.com In the context of procyanidin synthesis, DCC is employed to couple gallic acid to the hydroxyl groups of the flavan-3-ol units or to create diester linkers for intramolecular condensation strategies. mdpi.comclockss.orgclockss.org For example, procyanidin B4 3”-O-gallate was synthesized using the DCC method for the galloylation step. clockss.org

Other Lewis acids like Titanium tetrachloride (TiCl₄) and Tin(IV) chloride (SnCl₄) are also used to activate the C4 position of the electrophile for condensation. mdpi.comacs.orgmdpi.com

| Catalyst / Reagent | Primary Role in Synthesis | Reference |

| TMSOTf | Lewis acid catalyst for C4-C8/C6 interflavan bond formation. | mdpi.comclockss.orgclockss.org |

| DCC | Coupling agent for esterification (galloylation, linker attachment). | mdpi.comclockss.orgclockss.org |

| TiCl₄ | Lewis acid catalyst for condensation reactions. | mdpi.comacs.org |

| SnCl₄ | Lewis acid catalyst for condensation reactions. | mdpi.commdpi.com |

To ensure that the condensation and galloylation reactions occur at the desired positions, a robust protective group strategy is essential. The numerous phenolic hydroxyl groups on the catechin (B1668976) and epicatechin rings must be temporarily blocked to prevent side reactions.

The most common strategy involves:

Protection of Phenolic Hydroxyls : The phenolic hydroxyl groups on both the nucleophile and electrophile precursors are typically protected as benzyl (B1604629) ethers. acs.org This is often achieved using benzyl bromide (BnBr) with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). nih.govnih.gov

Selective Galloylation : The galloylation step itself uses a protected form of gallic acid, such as tri-O-benzylgalloyl chloride. acs.org This protected gallic acid is coupled to the specific hydroxyl group (e.g., the 3-OH group) of the protected flavan-3-ol unit.

Condensation : The protected and galloylated units are then condensed using a Lewis acid catalyst like TMSOTf or TiCl₄. acs.orgnih.gov

Deprotection : The final step is the removal of all benzyl protecting groups, typically through catalytic hydrogenolysis using a palladium catalyst (e.g., Pd(OH)₂ on carbon) under a hydrogen atmosphere. clockss.orgnih.gov This reveals the free phenolic hydroxyls and yields the final target molecule, procyanidin B1 3-O-gallate.

This multi-step process allows for the precise construction of the complex molecule with the correct stereochemistry and regiochemistry. acs.orgnih.gov

Semi-synthetic Derivatization and Structural Modification Approaches

Beyond total synthesis, semi-synthetic methods and structural modifications are used to generate novel procyanidin analogs for structure-activity relationship (SAR) studies. mdpi.comnih.gov These approaches start with naturally occurring procyanidins or their precursors and modify them chemically.

Another powerful technique is a semi-synthetic approach using procyanidin-rich natural extracts. In this method, polymeric procyanidins from sources like grape seed or willow bark are subjected to acid-catalyzed degradation. researchgate.netresearchgate.net This process cleaves the interflavan bonds, generating carbocation intermediates that can then react with added flavan-3-ol monomers (like (+)-catechin or (-)-epicatechin). This allows for the strategic formation of specific dimeric procyanidins, including galloylated versions, which can then be isolated and purified. researchgate.net This approach provides access to significant quantities of various dimers for further study or modification.

Molecular and Cellular Mechanisms of Biological Action

Modulation of Intracellular Signaling Pathways

Nuclear Factor Kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., ERK, p38, JNK)

Currently, there is no specific scientific literature available detailing the direct effects of procyanidin (B600670) B1 3-O-gallate on the NF-κB or MAPK signaling cascades.

PI3K/Akt and Notch Signaling Pathway Interactions

Direct research linking procyanidin B1 3-O-gallate to the PI3K/Akt or Notch signaling pathways has not been identified in the current body of scientific literature.

Signal Transducer and Activator of Transcription 3 (STAT-3)

Specific studies on the interaction between this compound and the STAT-3 signaling pathway are not presently available.

Antioxidant and Redox Homeostasis Regulation

This compound, a galloylated dimeric procyanidin, demonstrates significant activity in regulating cellular antioxidant systems and maintaining redox homeostasis. Its mechanisms of action involve both direct scavenging of harmful oxidants and the upregulation of endogenous protective pathways.

Research has established that this compound effectively mitigates oxidative stress by reducing the levels of reactive oxygen species (ROS) and inhibiting lipid peroxidation. mdpi.comsemanticscholar.org In experimental models using rat pheochromocytoma (PC12) cells and zebrafish subjected to oxidative damage, treatment with this compound led to a significant decrease in the content of ROS and malondialdehyde (MDA), a key indicator of lipid peroxidation. mdpi.comsemanticscholar.orgmdpi.com

In a comparative study, various procyanidin structures were evaluated for their neuroprotective effects. This compound was among the dimeric forms that significantly inhibited the increase in ROS and MDA induced by cellular toxins. mdpi.commdpi.com This protective action underscores its capacity to directly counter oxidative damage within a cellular environment.

| Compound | Model System | Effect on ROS Levels | Effect on MDA Levels | Reference |

|---|---|---|---|---|

| This compound (B1-G) | PC12 Cells & Zebrafish | Significantly decreased | Significantly decreased | mdpi.comsemanticscholar.org |

Beyond direct scavenging, this compound exerts its antioxidant effects by modulating one of the most critical cellular defense systems: the Nuclear factor-erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway. mdpi.comsemanticscholar.orgbiocrick.com Activation of this pathway is crucial for upregulating a suite of protective genes, including those for phase II detoxification and antioxidant enzymes. biocrick.com

Studies have demonstrated that treatment with this compound leads to the upregulation of Nrf2 expression. mdpi.combiocrick.com This activation promotes the transcription of downstream target genes, including heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1). mdpi.combiocrick.com Furthermore, the activity of key antioxidant enzymes such as glutathione (B108866) peroxidase (GSH-Px), catalase (CAT), and superoxide (B77818) dismutase (SOD) was shown to be significantly increased following treatment with this compound in models of oxidative stress. mdpi.comsemanticscholar.orgmdpi.com

The ability of this compound to activate the Nrf2/ARE pathway was confirmed in experiments where silencing Nrf2 with siRNA blocked the protective effects of the compound. semanticscholar.orgnih.gov This finding highlights that the neuroprotective actions of this compound are, in large part, mediated through its ability to bolster these endogenous antioxidant defenses. semanticscholar.org

| Target Pathway/Enzyme | Effect Observed | Model System | Reference |

|---|---|---|---|

| Nrf2 Expression | Upregulated | PC12 Cells & Zebrafish | mdpi.combiocrick.com |

| HO-1 Expression | Upregulated | PC12 Cells & Zebrafish | mdpi.combiocrick.com |

| NQO1 Expression | Upregulated | PC12 Cells & Zebrafish | mdpi.combiocrick.com |

| GSH-Px Activity | Increased | PC12 Cells & Zebrafish | mdpi.commdpi.com |

| CAT Activity | Increased | PC12 Cells & Zebrafish | mdpi.commdpi.com |

| SOD Activity | Increased | PC12 Cells & Zebrafish | mdpi.commdpi.com |

Mechanisms of Anti-inflammatory Response

This compound is a member of the proanthocyanidin (B93508) class of flavonoids, which are recognized for their health-promoting effects, including anti-inflammatory activities. explorationpub.com The mechanisms underlying these effects are multifaceted, involving the modulation of key signaling pathways and the suppression of inflammatory mediators.

Inhibition of Pro-inflammatory Mediators (e.g., COX-2, Prostaglandin (B15479496) E2, IL-6, TNF-α, NADPH oxidase, inducible nitric oxide synthase)

Proanthocyanidins (B150500), as a group, have been shown to significantly downregulate a range of pro-inflammatory markers. nih.gov Research indicates that these compounds can reduce the expression and activity of enzymes like cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and NADPH oxidase. nih.gov This leads to a decreased production of inflammatory signaling molecules such as prostaglandin E2 and nitric oxide.

Furthermore, procyanidins can modulate cytokine production. Specifically, Procyanidin B1 has been observed to decrease levels of Tumor Necrosis Factor-alpha (TNF-α). nih.gov The closely related compound, procyanidin B2 3,3″-di-O-gallate (B2G2), also effectively suppresses the production of TNF-α in T cells. nih.govnih.gov This regulation is crucial as cytokines like TNF-α and Interleukin-6 (IL-6) are central to inflammatory cascades. nih.gov The anti-inflammatory potential of procyanidins is linked to their ability to interfere with the production of reactive oxygen species (ROS), a function partly mediated by inhibiting enzymes like NADPH oxidase. nih.govresearchgate.net Studies on this compound have specifically noted its ability to decrease ROS content, highlighting its antioxidant role in mitigating inflammation. nih.gov

Table 1: Effects of this compound and Related Compounds on Pro-inflammatory Mediators

| Mediator | Effect | Compound Studied | Reference |

|---|---|---|---|

| TNF-α | Decreased levels/production | Procyanidin B1, Procyanidin B2 3,3″-di-O-gallate | nih.govnih.gov |

| IL-6 | Downregulated | Proanthocyanidins (general) | nih.gov |

| COX-2 | Downregulated | Proanthocyanidins (general) | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Downregulated | Proanthocyanidins (general) | nih.gov |

| NADPH Oxidase | Downregulated | Proanthocyanidins (general) | nih.gov |

| Reactive Oxygen Species (ROS) | Decreased production | This compound | nih.gov |

Interference with IKKβ and ERK1/2 Activities

Procyanidins exert their anti-inflammatory effects by targeting intracellular signaling pathways. One key target is the IκB kinase (IKK) complex, particularly IKKβ. Studies have demonstrated that procyanidins, including dimer B1, can directly inhibit IKKβ activity. researchgate.netresearchgate.net This is a critical anti-inflammatory action, as IKKβ is responsible for activating the NF-κB transcription factor, a master regulator of genes involved in inflammation and immunity. openaccesspub.org

The modulation of Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-regulated kinases 1 and 2 (ERK1/2), is another significant mechanism. In the context of inflammation, Procyanidin B1 has been shown to prevent the phosphorylation and activation of ERK1/2 in monocytes stimulated by lipopolysaccharide (LPS). nih.govresearchgate.net This inhibition helps to quell the inflammatory response. researchgate.net

However, the effect on ERK1/2 appears to be context-dependent. In prostate cancer cells, the related compound procyanidin B2 3,3″-di-O-gallate was found to induce cell death through the sustained activation of ERK1/2. This pro-apoptotic effect in cancer cells results from the compound's ability to inhibit MAP kinase phosphatase (MKP) activity, which normally dephosphorylates and inactivates ERK1/2.

Modulation of Cell Surface Molecules (e.g., CD80, CD86, MHC class II)

Antigen-presenting cells (APCs), such as dendritic cells, are crucial for initiating adaptive immune responses. nih.gov They process and present antigens to T cells via Major Histocompatibility Complex (MHC) class II molecules. nih.gov The activation of T cells also requires co-stimulation, which is provided by the interaction of cell surface molecules like CD80 and CD86 on the APC with their ligand on the T cell.

The direct effects of this compound on the expression of CD80, CD86, and MHC class II on APCs are not extensively documented in current research. However, studies on other classes of flavonoids suggest a potential for interaction. For instance, certain polymethoxyflavones have been shown to increase the expression of MHC class II and CD80, thereby enhancing the antigen-presenting function of dendritic cells. explorationpub.com Conversely, other flavonoids have been observed to decrease the expression of these co-stimulatory molecules. explorationpub.com This indicates that flavonoids can modulate APC function, though the specific impact of this compound remains an area for further investigation.

Mechanisms Governing Cellular Proliferation and Apoptosis

This compound and its related structures exhibit potent anti-proliferative and pro-apoptotic activities in various cancer cell lines, targeting fundamental cellular processes like programmed cell death and cell cycle progression.

Induction of Apoptotic Pathways (e.g., Caspase-3, BAX, PARP modulation, Survivin inhibition)

A key mechanism for the anti-cancer activity of procyanidin gallates is the induction of apoptosis, or programmed cell death. The closely related compound procyanidin B2 3,3″-di-O-gallate (B2G2) has been shown to trigger apoptosis in human prostate cancer cells. This process involves the activation of the caspase cascade, a family of proteases that execute cell death. Specifically, treatment with procyanidin B2 gallate esters leads to the cleavage, and thus activation, of caspase-9 and caspase-3.

Activated caspase-3 targets several cellular proteins, including Poly (ADP-ribose) polymerase (PARP). The cleavage of PARP is a hallmark of apoptosis, and its increased presence is observed following treatment with B2G2. Furthermore, these compounds modulate the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial-mediated apoptosis. They cause a downregulation of anti-apoptotic proteins like Bcl-2 and an upregulation of pro-apoptotic proteins such as Bcl-2-associated X protein (BAX).

Another important target is Survivin, a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in many cancers. Procyanidin B2 3,3″-di-O-gallate has been found to significantly decrease the expression of Survivin, further promoting cell death.

Table 2: Modulation of Apoptotic Markers by Procyanidin Gallates

| Apoptotic Marker | Effect | Compound Studied | Reference |

|---|---|---|---|

| Caspase-3 | Activation (Cleavage) | Procyanidin B2 gallate esters | |

| Caspase-9 | Activation (Cleavage) | Procyanidin B2 gallate esters | |

| PARP | Cleavage | Procyanidin B2 3,3″-di-O-gallate | |

| BAX | Upregulation | Procyanidin B2 3,3″-di-O-gallate | |

| Bcl-2 | Downregulation | Procyanidin B2 gallate esters | |

| Survivin | Inhibition/Decreased expression | Procyanidin B2 3,3″-di-O-gallate |

Cell Cycle Arrest (e.g., G0/G1, S phase) and Growth Inhibition Mechanisms

In addition to inducing apoptosis, procyanidin gallates inhibit cancer cell growth by arresting the cell cycle at specific checkpoints. The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. Disruption of this process can halt proliferation.

Studies with procyanidin B2 3,3″-di-O-gallate have shown that it can induce cell cycle arrest in a cell-type-specific manner. For example, it caused a G1 phase arrest in human umbilical vein endothelial cells (HUVECs) and some prostate cancer cell lines, while inducing an S phase arrest in others. The arrest in the G0/G1 phase is a common mechanism for polyphenols to inhibit cancer cell proliferation.

This cell cycle arrest is achieved by modulating the expression of key regulatory proteins. Procyanidin B2 3,3″-di-O-gallate has been observed to down-regulate the expression of cyclins, such as Cyclin D1 and Cyclin A, and cyclin-dependent kinases (CDKs), like CDK2. Concurrently, it upregulates the expression of CDK inhibitors, including p21 and p27. These inhibitors bind to and block the activity of cyclin-CDK complexes, thereby preventing the transition from the G1 to the S phase of the cell cycle. explorationpub.com

Table 3: Effects of Procyanidin B2 3,3″-di-O-gallate on Cell Cycle Regulators

| Cell Cycle Regulator | Effect | Phase of Action | Reference |

|---|---|---|---|

| Cyclin D1 | Downregulation | G1 | |

| Cyclin A | Downregulation | S, G2 | |

| CDK2 | Downregulation | G1/S Transition | |

| p21 | Upregulation | G1/S Checkpoint | |

| p27 | Upregulation | G1/S Checkpoint |

Enzyme Target Modulation

This compound demonstrates a capacity to modulate various enzyme systems, a characteristic central to its biological action. This modulation is highly dependent on its specific chemical structure, particularly the presence of the galloyl moiety.

Inhibition of Squalene (B77637) Epoxidase, α-Glucosidase, and Angiotensin-Converting Enzyme (ACE)

Research has identified this compound and related compounds as inhibitors of several key enzymes. While direct studies on this specific molecule are sometimes limited, research on the broader class of galloylated procyanidins provides significant insight. For instance, galloyl esters are recognized as potent inhibitors of squalene epoxidase, a critical enzyme in cholesterol biosynthesis.

The presence of a gallate group is also a strong determinant of α-glucosidase inhibition. Plant extracts containing catechin (B1668976) 3-gallates are potent inhibitors of this enzyme, which is involved in carbohydrate digestion. nih.gov The inhibitory effect of extracts containing procyanidins is often attributed to these gallated constituents. nih.gov One study on procyanidin B3, a structurally similar compound, determined its IC50 value for α-glucosidase inhibition to be 40.05 ± 0.51 µg/ml. japsonline.com

Furthermore, procyanidins have been shown to competitively inhibit angiotensin-converting enzyme (ACE), an important enzyme in the regulation of blood pressure. nih.gov The extent of this inhibition is dependent on the structure and degree of polymerization of the procyanidin. nih.govnih.gov For a procyanidin dimer, the IC50 value for ACE inhibition has been reported as 97.0 µM. nih.gov

| Enzyme | Inhibitor | IC50 Value | Reference |

|---|---|---|---|

| α-Glucosidase | Procyanidin B3 | 40.05 ± 0.51 µg/ml | japsonline.com |

| Angiotensin-Converting Enzyme (ACE) | Procyanidin Dimer | 97.0 µM | nih.gov |

DNA Polymerase Alpha and Beta Inhibitory Activities

The galloyl group is a critical feature for the inhibition of DNA polymerases. nih.govclockss.org Studies synthesizing various galloyl-substituted procyanidins have demonstrated that the inhibitory activity against these enzymes strengthens with an increased number of galloyl groups. clockss.org Specifically, procyanidin dimers with two gallate groups (3,3''-di-O-gallates) act as strong inhibitors against both DNA polymerase alpha and beta. nih.gov In contrast, monogalloyl compounds, such as this compound, along with their non-gallated counterparts, did not show any significant inhibitory activity against DNA polymerase beta. nih.gov

Thrombin Activity Inhibition

Polyphenolic compounds, including flavan-3-ols, have been noted for their ability to counteract the action of thrombin, a key serine protease in the blood coagulation cascade. frontiersin.org In silico and in vitro studies have shown that certain procyanidins, such as procyanidin A2, can bind to the active site of thrombin and inhibit its enzymatic activity. frontiersin.org This suggests that related compounds like B-type procyanidins could also possess thrombin inhibitory properties, contributing to anticoagulant effects. frontiersin.org

Interaction with Gut Microbiota and Metabolite Production

Procyanidins are known to have low bioavailability in the upper gastrointestinal tract, allowing them to reach the colon largely intact where they interact with resident microbiota. frontiersin.org These interactions lead to both a modulation of the microbial community and the transformation of the procyanidins themselves.

Modulation of Microbial Diversity and Specific Bacterial Populations (e.g., Muribaculum, Lactobacillus, Bifidobacterium)

Proanthocyanidins (PACs) are recognized for their prebiotic-like effects, capable of stimulating the growth of beneficial bacteria. frontiersin.org Ingestion of PACs has been associated with an increase in the abundance of genera such as Lactobacillus and Bifidobacterium. frontiersin.orgmdpi.com These bacteria are known probiotics that contribute to gut health. mdpi.com The interaction between procyanidins and gut microbes can lead to a healthier intestinal environment by promoting these beneficial populations. nih.gov For instance, studies have shown that procyanidins from various sources can modulate intestinal function by regulating microbiota, including Lactobacillus. nih.gov While the effects on Lactobacillus and Bifidobacterium are documented, specific research detailing the impact of this compound on bacterial populations such as Muribaculum is not extensively available.

| Bacterial Population | Effect of Proanthocyanidin Administration | Reference |

|---|---|---|

| Lactobacillus spp. | Stimulated Growth / Increased Abundance | frontiersin.orgmdpi.com |

| Bifidobacterium spp. | Stimulated Growth / Increased Abundance | frontiersin.org |

| Muribaculum | Data Not Available | N/A |

Influence on Microbiota-Predicted Metabolic Functions (e.g., Ubiquinol (B23937) Biosynthesis)

The metabolic fate of procyanidins in the colon is primarily driven by microbial enzymatic activity. Instead of being absorbed in their polymeric form, they are transformed into smaller, more bioavailable molecules. frontiersin.org The primary metabolites produced from the microbial degradation of flavan-3-ols and procyanidins are low molecular weight phenolic compounds, such as phenyl-γ-valerolactones and various phenolic acids. frontiersin.orgmdpi.com For example, the incubation of procyanidins with fecal microbiota leads to the generation of metabolites like 5-(3′,4′-dihydroxyphenyl)-gamma-valerolactone and phenylpropionic acid. frontiersin.org

There is no direct scientific literature to suggest that the metabolism of this compound by gut microbiota influences ubiquinol biosynthesis. The established metabolic pathways involve the breakdown of the complex flavonoid structure into simpler aromatic acids and valerolactones, which can then be absorbed by the host. frontiersin.org

Epigenetic Modulatory Potential (e.g., DNA Methyltransferases)

Currently, there is no scientific literature available that specifically investigates the epigenetic modulatory potential of this compound, including its effects on DNA Methyltransferases (DNMTs). Future research is required to elucidate whether this particular compound exhibits any activity in this area.

Preclinical Research Models and Methodological Approaches

In Vitro Cellular Models for Mechanistic Elucidation

Cell Line-Based Assays

The biological activities of procyanidin (B600670) B1 3-O-gallate and related procyanidins have been investigated using a variety of human and animal cell lines to elucidate their mechanisms of action at the cellular level. These in vitro models are instrumental in understanding the molecular pathways affected by these compounds.

DU145 Human Prostate Carcinoma Cells: Procyanidin B2-3,3'-di-O-gallate, a structurally similar compound, has been shown to induce apoptotic cell death in DU145 cells. Studies have demonstrated that certain fractions of grape seed extract, particularly those containing galloylated procyanidins, are effective in inhibiting the growth of these cells. oup.comoup.com While procyanidins B1, B2, and B3 were found to be nearly ineffective on their own, the presence of gallic acid esters significantly enhanced cytotoxic activity. oup.com Specifically, procyanidin B2-3,3'-di-O-gallate has been identified as a major active constituent responsible for the growth inhibition and apoptotic death of DU145 cells. oup.com It targets transcription factors like NF-κB, Stat3, and AP1. nih.gov Furthermore, procyanidin treatment has been observed to inhibit the expression of Nrf2 in DU145 cells, which is a key regulator of cellular resistance to oxidative stress. nih.govd-nb.info Peanut skin procyanidins have also demonstrated an antiproliferative effect on DU145 cells. researchgate.netmedchemexpress.com

HeLa S3 Cells: Research on HeLa S3 cervical cancer cells has revealed the importance of the chemical structure of procyanidins for their antiproliferative activity. One study found that acetylated analogs of procyanidin B1, particularly those with a hydrophobic lower unit, exhibited strong inhibitory activity against HeLa S3 cell proliferation, even more so than epigallocatechin-3-O-gallate (EGCG). chemfaces.comresearchgate.netmdpi.com This suggests that the presence and position of certain chemical groups are critical for the cytotoxic effects of these compounds. researchgate.netmdpi.com Other studies have investigated the inhibitory effects of various galloyl-modified flavan-3-ols, including epicatechin-3-O-gallate, on HeLa S3 cell proliferation. iomcworld.comiomcworld.com The cytotoxicity of a synthesized procyanidin, GECGC, was also evaluated in HeLa cells, with its effects being partially blocked by catalase, suggesting an oxidative mechanism. researchgate.net

HCT-116 Human Colorectal Carcinoma Cells: Procyanidin B1 has been shown to effectively decrease the viability of HCT-116 cells. nih.govnih.gov It induces apoptosis and causes cell cycle arrest in the S phase. nih.govnih.gov This is accompanied by an increase in the expression of the pro-apoptotic proteins caspase-3 and BAX, and a decrease in the anti-apoptotic protein Bcl-2. nih.govnih.gov The cytotoxicity of synthesized procyanidin GECGC has also been observed in HCT-116 cells. researchgate.net In contrast, a study using a grapevine bunch stem extract showed a dose-dependent cytotoxic effect on HCT-116 cells, while a cane extract did not. explorationpub.com

THP-1 Human Monocytes: In the human monocytic cell line THP-1, procyanidin B1 has been shown to exert anti-inflammatory effects by interacting with the TLR4-MD-2 heterodimer. nih.gov This interaction subsequently inhibits the p38 MAPK and NF-κB signaling pathways. nih.gov

HepG2 Human Hepatocellular Carcinoma Cells: Nanoparticles loaded with procyanidin B2-3'-O-gallate have demonstrated protective effects on human HepG2 cells.

PC12 Rat Pheochromocytoma Cells: Procyanidin B1-3-O-gallate has been shown to have a protective effect on PC12 cells, which are often used as a model for neuronal cells. nih.govmdpi.com In studies modeling Parkinson's disease, this compound, along with other procyanidin dimers and trimers, protected PC12 cells from MPP+-induced damage. nih.govmdpi.comnih.gov The protective mechanism involves a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA) levels, an increase in the activity of antioxidant enzymes such as glutathione (B108866) peroxidase (GSH-Px), catalase (CAT), and superoxide (B77818) dismutase (SOD), and the upregulation of the Nrf2/ARE pathway. nih.govmdpi.comnih.gov Similarly, in a model of H2O2-induced oxidative stress, procyanidin B1-3-O-gallate increased the survival of PC12 cells. nih.govmdpi.comresearchgate.net

Human Umbilical Vein Endothelial Cells (HUVEC) and Human Prostate Microvascular Endothelial Cells (HPMEC): Procyanidin B2 3,3″-di-O-gallate has been found to inhibit the growth and induce apoptosis in both HUVEC and HPMEC. nih.govresearchgate.net This compound also inhibits the capillary-like tube formation and invasiveness of these endothelial cells, suggesting anti-angiogenic properties. researchgate.net The mechanism involves the downregulation of the PI3K/Akt signaling pathway. nih.gov

Table 1: Summary of In Vitro Cellular Models and Findings for Procyanidin B1 3-O-gallate and Related Compounds

Isolated Enzyme Assays and Molecular Binding Studies

To understand the specific molecular targets of this compound and its analogs, researchers employ isolated enzyme assays and computational molecular docking simulations. These methods provide insights into the direct interactions between the compound and biological macromolecules.

Recombinant α-Glucosidase: Procyanidins have been identified as inhibitors of α-glucosidase. nih.gov Enzymatic assays using recombinant α-glucosidase are a standard method to assess this inhibitory activity. Molecular docking simulations can further validate the binding affinity and help to understand the interaction at a molecular level.

Rabbit Lung ACE: While specific studies on this compound are not detailed, procyanidins, in general, are known to have effects on angiotensin-converting enzyme (ACE).

IKKβ (IκB kinase β): Procyanidins have been found to inhibit IKKβ activity in vitro. biointerfaceresearch.com This inhibition is a key step in blocking the NF-κB inflammatory pathway.

Molecular Docking Simulations: These computational techniques are used to predict the binding mode and affinity of a ligand (like this compound) to a protein target. For instance, molecular docking has been used to study the interaction of procyanidins with enzymes like α-glucosidase and protein tyrosine phosphatase-1B. researchgate.net These simulations can reveal key interactions, such as hydrogen bonding, that are responsible for the inhibitory effects.

In Vivo Animal Models for Mechanistic and Pharmacological Investigations (Excluding Human Clinical Trials)

Disease-Specific Models

Animal models are crucial for evaluating the physiological effects of this compound and related compounds in a whole-organism context.

Zebrafish Parkinson's Disease Model: In a zebrafish model of Parkinson's disease induced by MPTP, procyanidin B1-3-O-gallate, along with other procyanidin dimers and trimers, demonstrated a neuroprotective effect. nih.govmdpi.com The treatment decreased the number of damaged dopaminergic neurons and improved motor impairment. nih.govmdpi.com This model is valuable for studying the neuroprotective and antioxidant effects of these compounds. nih.govnih.govnih.gov

DSS-induced Colitis in Mice: In a mouse model of ulcerative colitis induced by dextran (B179266) sodium sulfate (B86663) (DSS), peanut skin procyanidins were shown to ameliorate the condition. mdpi.com They reversed body weight loss, reduced the disease activity index, and improved the integrity of the colon. mdpi.com Procyanidins also demonstrated the ability to regulate gut microbiota and metabolism in this model. medchemexpress.com Other studies have also shown that grape seed procyanidins can reduce colitis symptoms and colonic damage in DSS-induced colitis models. nih.gov The mechanism involves the suppression of inflammatory responses and oxidative stress. mdpi.com

A549 Cell Xenograft Models: In xenograft models using human lung cancer A549 cells, oral administration of grape seed procyanidin extract has been shown to inhibit tumor growth. nih.govd-nb.infonih.govoncotarget.com The mechanism involves the downregulation of specific microRNAs (like miR-19a/b and miR-106b), leading to increased expression of tumor suppressor genes such as PTEN and IGF-2R, and a decrease in the phosphorylation of Akt. nih.govd-nb.infonih.gov

Rat Models of Cerebral Ischemia: Procyanidin B2 has been shown to attenuate neurological deficits and blood-brain barrier disruption in a rat model of cerebral ischemia. nih.govamazonaws.com This suggests a potential role for procyanidins in protecting against stroke-related damage.

Biomarker Identification and Analysis in Preclinical Settings

In these animal models, various biomarkers are analyzed to understand the mechanisms of action of this compound and its related compounds.

Oxidative Stress Markers: In both the zebrafish Parkinson's model and the DSS-induced colitis model, treatment with procyanidins led to a decrease in markers of oxidative stress, such as malondialdehyde (MDA). nih.govnih.govmdpi.com Concurrently, there was an increase in the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). nih.govnih.govmdpi.com

Inflammatory Cytokines: In the DSS-induced colitis model, procyanidin treatment resulted in the downregulation of pro-inflammatory cytokines such as IL-1β and TNF-α in the colon. mdpi.comnih.gov Studies in other inflammatory models have also shown that procyanidins can reduce the production of pro-inflammatory cytokines. biointerfaceresearch.commdpi.com

Gene Expression in Tissues: Analysis of gene expression in tissues from these animal models has provided significant mechanistic insights. In the A549 xenograft model, procyanidin treatment led to increased mRNA expression of the tumor suppressor genes IGF-2R and PTEN. nih.govd-nb.info In the zebrafish Parkinson's model, there was an upregulation of genes in the Nrf2/ARE pathway, including Nrf2, NQO1, and HO-1. nih.govnih.gov

Table 2: Summary of In Vivo Animal Models and Biomarker Analysis for this compound and Related Compounds

Structure Activity Relationship Sar Studies of Procyanidin B1 3 O Gallate and Derivatives

Critical Role of the Galloyl Moiety in Bioactivity and Enzyme Inhibition

The presence of a galloyl moiety—an ester of gallic acid—is a determining factor for the potent bioactivity of many procyanidins. nih.govclockss.org Research consistently demonstrates that galloylation significantly enhances the therapeutic and inhibitory properties of these compounds compared to their non-galloylated counterparts. researchgate.net

This enhancement is largely attributed to the increased number of phenolic hydroxyl groups provided by the galloyl group, which improves the molecule's ability to engage in hydrogen bonding and other interactions with biological targets like enzymes. researchgate.net For instance, studies on α-glucosidase, an enzyme involved in carbohydrate digestion, found that polyphenols with a galloyl moiety exhibit "very superior inhibitory activity". researchgate.net The galloyl group can enter the active site of the enzyme, binding with key amino acid residues and leading to more effective competitive inhibition. researchgate.net

Similarly, in studies of DNA polymerase inhibition, the galloyl group was found to be "very important for both activities" (DPPH radical scavenging and enzyme inhibition). nih.gov Synthesized procyanidin (B600670) dimers with two galloyl groups (3,3''-di-O-gallate) acted as strong inhibitors against DNA polymerase alpha and beta, whereas the non-galloylated (desgalloyl) and single-galloylated (monogalloyl) versions showed no significant inhibitory effect on DNA polymerase beta. nih.gov This underscores that not only the presence but also the number of galloyl groups can be critical for specific biological actions. clockss.org

| Compound | Galloylation Status | Observed Effect | Source |

|---|---|---|---|

| Procyanidin B1/B2 | Non-galloylated | No appreciable inhibitory activity against DNA polymerase beta. | nih.gov |

| Procyanidin B1/B2 3-O-gallate | Mono-galloylated | No appreciable inhibitory activity against DNA polymerase beta. | nih.gov |

| Procyanidin B1/B2 3,3''-di-O-gallate | Di-galloylated | Strong inhibitor against DNA polymerase alpha and beta. | nih.gov |

| Catechins/Theaflavins | Non-galloylated | Lower inhibitory activity against α-glucosidase. | researchgate.net |

| Catechins/Theaflavins with Galloyl Moiety | Galloylated | Much higher inhibitory activity against α-glucosidase due to enhanced enzyme binding. | researchgate.net |

Influence of Stereochemistry and Position of Galloylation on Activity (e.g., C3 vs. C3'' positions, B1 vs. B4 series)

Systematic synthesis and testing of various galloyl-substituted procyanidin series have shed light on these subtleties. nih.govclockss.org For example, in the procyanidin B4 series, the 3,3”-di-O-gallate derivative was identified as the most potent inhibitor of DNA polymerase α among the B1-B4 series. clockss.org This suggests that the specific arrangement of catechin (B1668976) and epicatechin units in the B4 dimer, combined with dual galloylation, creates a particularly effective conformation for enzyme inhibition.

The stereochemistry of the procyanidin itself, which defines the different series (B1, B2, B3, B4, etc.), plays a significant role. These series differ in their constituent monomers (catechin or epicatechin) and the linkage between them (C4→C8 or C4→C6), resulting in unique three-dimensional shapes. Procyanidin B1, for instance, is composed of an epicatechin upper unit and a catechin lower unit (epicatechin-(4β→8)-catechin). nih.gov In contrast, procyanidin B4 consists of a catechin upper unit and an epicatechin lower unit (catechin-(4α→8)-epicatechin). nih.gov These structural differences influence how the molecule can interact with target sites, and the addition of a galloyl group at different positions further modifies this interaction potential.

Impact of Oligomerization Degree on Biological Activities (e.g., Neuroprotection, Antioxidant Capacity)

The degree of polymerization (DP), which refers to the number of flavan-3-ol (B1228485) monomer units linked together, is another critical factor governing the biological effects of procyanidins. core.ac.uk These compounds can be classified as monomers (DP=1), oligomers (often defined as DP 2-5), or polymers (DP > 5). nih.gov

For certain activities, a higher degree of polymerization correlates with increased efficacy. A notable example is neuroprotection, where studies have shown that the protective effect of procyanidins is positively correlated with their DP. dntb.gov.uamdpi.com In comparative studies, procyanidin trimers (DP=3) demonstrated a greater neuroprotective effect than dimers (DP=2), which in turn were more effective than monomers (DP=1). mdpi.com Similarly, for scavenging specific radicals like the superoxide (B77818) anion, procyanidin dimers and trimers are more effective than monomers, and this activity continues to increase with tetramers, hexamers, and heptamers. wiley.com

However, this relationship is not universal across all biological activities. For antioxidant capacity and bioavailability, oligomeric proanthocyanidins (B150500) (OPCs) with a lower DP are often more effective than polymeric proanthocyanidins (PPCs). mdpi.com Polymers with higher molecular weights may have difficulty penetrating cell membranes, thus limiting their bioavailability. mdpi.com In contrast, oligomers and monomers can be more readily absorbed. mdpi.com Research has shown that OPCs exhibit superior antioxidant activity and inhibitory effects on enzymes like xanthine (B1682287) oxidase compared to PPCs. mdpi.com

| Biological Activity | Relationship with Degree of Polymerization (DP) | Details | Source |

|---|---|---|---|

| Neuroprotection | Positive Correlation | Activity increases with DP (Trimer > Dimer > Monomer). | dntb.gov.uamdpi.com |

| Superoxide Scavenging | Positive Correlation | Heptamers & Hexamers > Tetramers > Trimers > Dimers > Monomers. | wiley.com |

| General Antioxidant Activity | Negative Correlation | Procyanidins with a low degree of polymerization (oligomers) exhibit stronger antioxidative activity. | mdpi.com |

| Bioavailability | Negative Correlation | Monomers and oligomers are more readily absorbed; polymers have difficulty penetrating cell membranes. | mdpi.com |

Contribution of Flavan-3-ol Subunit Structures and Interflavanoid Linkages (e.g., Epicatechin vs. Catechin Units, 4→8 vs. 4→6 linkages)

The fundamental building blocks of procyanidins are flavan-3-ol units, most commonly (+)-catechin and (−)-epicatechin. nih.govmdpi.com The specific type of these units and the nature of the chemical bond connecting them significantly impact the final molecule's properties. mdpi.com

Procyanidins are classified as B-type or A-type based on their interflavanoid linkage. B-type procyanidins, which are the most abundant, feature a single C-C bond, typically between the C4 of the upper unit and the C8 or C6 of the lower unit (a 4→8 or 4→6 linkage). nih.govmdpi.com A-type procyanidins have a second ether linkage in addition to the C-C bond. mdpi.com

Significance of Upper-Unit B-Ring Hydroxyl Groups and Hydrophobic Lower Unit Dimer for Activity

Detailed SAR studies have pinpointed the importance of specific hydroxyl groups and the characteristics of the different units within the dimer. Research has revealed that the phenolic hydroxyl groups on the B-ring of the upper flavan-3-ol unit are "crucially important for strong and effective activity". researchgate.netresearchgate.net These hydroxyl groups are key sites for antioxidant action and interaction with biological molecules.

Furthermore, studies have suggested that having a hydrophobic lower unit in the dimer enhances certain biological activities, such as the inhibition of cancer cell proliferation. researchgate.netresearchgate.net This combination—a hydrophilic, active upper unit (rich in B-ring hydroxyls) and a more hydrophobic lower unit—appears to create a molecule with an advantageous balance of properties, potentially facilitating better interaction with or transport across cellular structures to reach its target. This highlights the sophisticated interplay between the different parts of the procyanidin dimer in exerting a biological effect. researchgate.net

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Isolation, Purification, and Quantification

Chromatography is fundamental to the study of procyanidin (B600670) B1 3-O-gallate, enabling its separation from complex plant extracts and subsequent quantification.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most prevalent techniques for the analytical separation and quantification of procyanidin B1 3-O-gallate. mdpi.com These methods offer high resolution, sensitivity, and reproducibility. UHPLC systems, utilizing columns with smaller particle sizes (typically under 2 μm), provide faster analysis times and greater separation efficiency compared to traditional HPLC. nih.gov

Reverse-phase columns, most commonly C18, are typically employed for separation. nih.govnih.gov The mobile phase usually consists of a binary gradient system of acidified water (often with formic acid to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Detection is commonly performed using a photodiode array (PDA) detector, which can identify compounds based on their UV-Vis spectra, or more definitively when coupled with a mass spectrometer (MS). nih.govbiocrick.com Quantitative analysis is achieved by creating calibration curves from pure standards. nih.gov

Table 1: Examples of UHPLC-MS Conditions for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

| System | Agilent UPLC1290-6540-UHD Q-TOF | Waters ACQUITY™ QDA with PDA |

| Column | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm) | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm) |

| Mobile Phase A | 0.2% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Flow Rate | 0.3 mL/min | 0.3 mL/min |

| Column Temp. | 40°C | 40°C |

| Detection | Q-TOF Mass Spectrometry | PDA (278 nm) and QDA Mass Spectrometry |

| Source | nih.gov | nih.gov |

This table is interactive and represents examples of published analytical conditions.

For the isolation of this compound on a preparative scale, liquid-liquid partition chromatography techniques such as Centrifugal Partition Chromatography (CPC) and High-Speed Countercurrent Chromatography (HSCCC) are highly effective. researchgate.netnih.gov Unlike solid-support-based chromatography, these methods utilize two immiscible liquid phases (a stationary phase and a mobile phase) and a centrifugal field to achieve separation, which minimizes the risk of irreversible adsorption and degradation of the target compound. biocrick.com

These techniques are particularly well-suited for fractionating complex extracts to isolate gram quantities of procyanidins. nih.gov The selection of an appropriate biphasic solvent system is critical for successful separation. By processing crude extracts, CPC and HSCCC can yield fractions highly enriched in specific procyanidins, including galloylated dimers, which can then be further purified by semi-preparative HPLC to obtain the pure compound for structural elucidation and bioactivity studies. biocrick.com

Spectroscopic and Spectrometric Approaches for Comprehensive Structural Elucidation

Once isolated, the definitive identification of this compound requires a combination of mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its molecular weight, elemental composition, and precise three-dimensional structure. biocrick.com

Mass spectrometry is a cornerstone for the identification of this compound. Electrospray ionization (ESI) is a soft ionization technique that allows the large, thermally labile molecule to be ionized intact, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. nih.govucl.ac.uk

High-resolution mass spectrometers, such as Quadrupole-Time-of-Flight (Q-TOF) instruments, provide highly accurate mass measurements (typically within 5 ppm), which allows for the determination of the elemental formula (C₃₇H₃₀O₁₆ for this compound). nih.govnih.govnih.gov Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, yielding characteristic product ions that provide structural information. Key fragmentation patterns for this compound include the loss of the galloyl moiety, water molecules, and cleavages of the interflavan bond through retro-Diels-Alder (RDA) fission. nih.govnih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) | Inferred Losses/Fragments | Source |

| Negative (ESI-) | 729.1456 | 577.1382, 407.0789, 289.0731 | Loss of galloyl group, RDA fission products | nih.gov |

| Negative (ESI-) | 729.1460 | 577.1355, 407.0763, 289.0710 | [M-H-C₈H₈O₃]⁻, further fragmentation | nih.gov |

| Positive (ESI+) | 731.1608 | 427, 289 | Fragmentation of the dimer structure | nih.gov |

This table is interactive and summarizes mass spectrometry findings from various studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. biocrick.com One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon) NMR, provide information about the chemical environment of each atom in the molecule.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace the connections within the epicatechin and gallate units.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly vital for confirming the C4→C8 interflavan linkage between the two epicatechin units and for pinpointing the location of the galloyl group at the C3 oxygen of one of the units.

Together, these NMR techniques provide definitive proof of the compound's identity, stereochemistry, and the specific site of galloylation.

Metabolomic and Flux Analysis Techniques for Investigating Biological Fate

Understanding what happens to this compound after ingestion requires advanced metabolomic approaches. nih.gov Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Untargeted and targeted metabolomics workflows, often using UPLC-QTOF-MS, are employed to track the fate of this compound. nih.govnih.gov

In such studies, biological samples (e.g., plasma, urine, or fecal matter) are analyzed before and after administration of the compound. Untargeted analysis screens for all possible metabolites, helping to identify novel breakdown products. nih.gov Targeted analysis then precisely quantifies the parent compound and its known metabolites. nih.gov Research indicates that larger procyanidins like this compound have low bioavailability and largely pass to the colon. researchgate.net There, gut microbiota degrade them into smaller, more easily absorbed phenolic compounds, such as valerolactones and phenolic acids. researchgate.net Metabolomic techniques are essential for identifying and quantifying these microbially-generated catabolites, which may be responsible for many of the biological effects attributed to procyanidin consumption. researchgate.net

Future Research Trajectories and Translational Implications in Preclinical Discovery

Elucidating Novel Mechanistic Pathways and Target Identification

Future research on procyanidin (B600670) B1 3-O-gallate is poised to delve deeper into its molecular interactions to uncover novel mechanistic pathways and identify specific cellular targets. Procyanidins, as a class, are known to influence a variety of signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are crucial in cellular processes like inflammation, proliferation, and apoptosis. biointerfaceresearch.com For instance, studies on related procyanidins have demonstrated the ability to inhibit the activation of NF-κB and the phosphorylation of ERK, p38, and JNK, thereby reducing the expression of pro-inflammatory cytokines and enzymes like COX-2. biointerfaceresearch.com Furthermore, some procyanidins have been shown to modulate the Notch1 signaling pathway, which is vital for cell differentiation and proliferation.

A key area of investigation for procyanidin B1 3-O-gallate will be to determine if its galloyl moiety confers unique or enhanced interactions with specific protein targets compared to its non-galloylated counterpart, procyanidin B1. The presence of the galloyl group is thought to enhance hydrogen bonding capabilities, potentially leading to stronger inhibition of enzymes or modulation of transcription factors. Research on similar galloylated procyanidins, such as procyanidin B2 3,3″-di-O-gallate, has shown that they can target transcription factors like NF-κB, Stat3, and AP1. nih.govnih.gov Therefore, future studies should employ techniques like siRNA knockdown of target transcription factors to confirm the mechanistic specificity of this compound.

Investigations into the neuroprotective effects of various procyanidins have highlighted the importance of the Nrf2/ARE pathway. nih.govnih.govmdpi.com Studies have shown that procyanidin dimers, including galloylated forms, can upregulate the expression of Nrf2 and downstream antioxidant enzymes like HO-1 and NQO1. nih.govmdpi.com It will be crucial to specifically assess the potency of this compound in activating this protective pathway in various cell and animal models of neurodegenerative diseases. The relationship between the degree of polymerization and the presence of galloyl groups and the neuroprotective effect has been noted, with higher polymerization and galloylation often correlating with increased activity. nih.govnih.govresearchgate.net

Strategies for Preclinical Biomarker Discovery and Validation

The identification and validation of preclinical biomarkers are essential for translating the observed biological activities of this compound into tangible therapeutic strategies. Nutritional biomarkers are critical for objectively assessing the intake and bioavailability of dietary compounds. rsc.org For flavanols and procyanidins, structurally-related (–)-epicatechin metabolites (SREMs) and 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone metabolites (gVLMs) have been identified as potential biomarkers of intake. rsc.org Validated high-throughput methods, such as UPLC-MS, are now available for the accurate quantification of these biomarkers in plasma. rsc.org

Future research should focus on determining if this compound or its specific metabolites can serve as reliable biomarkers of exposure and effect. Studies have shown that urinary excretion of certain metabolites can be a specific indicator of intake for compounds like (–)-epicatechin. nih.gov It will be necessary to conduct studies to investigate the metabolism of this compound and identify its unique metabolites in urine and plasma. The development of robust analytical methods is a prerequisite for this, and the validation criteria for such methods should include precision, accuracy, recovery, and assessment of matrix effects. mdpi.com

Beyond biomarkers of intake, there is a need to discover and validate biomarkers of biological response to this compound. This could involve monitoring changes in markers of oxidative stress, inflammation, or specific signaling pathways. For example, a reduction in biomarkers of lipid peroxidation, oxidative DNA damage, and protein oxidation has been observed in clinical trials with procyanidins. mdpi.comresearchgate.net In preclinical models, changes in the expression or activity of proteins like Nrf2, HO-1, NF-κB, or specific caspases could be evaluated as potential pharmacodynamic biomarkers. biointerfaceresearch.comnih.gov The correlation between the levels of these biomarkers and the observed physiological effects will be crucial for establishing the efficacy of this compound.

Development of Advanced In Vitro and In Vivo Models for Enhanced Predictivity

To improve the predictive value of preclinical research on this compound, the development and utilization of advanced in vitro and in vivo models are paramount. While traditional 2D cell culture systems have provided valuable initial insights, they often fail to recapitulate the complex microenvironment of tissues. Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant context to study the effects of this compound. For instance, colorectal cancer patient-derived organoids have been used to demonstrate the inhibitory effects of procyanidins on tumor formation. biointerfaceresearch.com

In vitro models that incorporate multiple cell types, such as co-cultures of neurons and glial cells for neuroprotection studies or cancer cells and fibroblasts for oncology research, can provide a more comprehensive understanding of the compound's activity. Furthermore, advanced in vitro systems can be used to study the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. For example, Caco-2 cell monolayers are a well-established model for assessing intestinal permeability. biointerfaceresearch.com

In the realm of in vivo research, while rodent models will continue to be important, the use of alternative models like zebrafish (Danio rerio) larvae offers several advantages, including rapid development, optical transparency, and suitability for high-throughput screening. nih.govnih.govmdpi.com Zebrafish models of neurodegenerative diseases have been successfully used to evaluate the neuroprotective effects of various procyanidins, including galloylated dimers. nih.govnih.govmdpi.com These models allow for the assessment of both behavioral and molecular endpoints, such as motor function and the expression of key genes in the Nrf2 pathway. nih.govmdpi.com

The development of genetically engineered mouse models (GEMMs) that more accurately reflect human diseases will also enhance the translational relevance of preclinical findings. For example, mouse models with specific mutations in oncogenes or tumor suppressor genes can be used to test the efficacy of this compound in a more clinically relevant context. The use of xenograft models, where human tumor cells are implanted into immunocompromised mice, has also been instrumental in demonstrating the anti-proliferative effects of procyanidins in vivo. biointerfaceresearch.com

Addressing Challenges in Isolation and Purity of Galloylated Procyanidins

A significant hurdle in the preclinical investigation of specific procyanidins like this compound is the challenge associated with their isolation and purification. Proanthocyanidins (B150500) exist in complex mixtures in natural sources, with a wide range of structural isomers and degrees of polymerization, making the separation of individual compounds difficult. tandfonline.com The presence of galloyl moieties further adds to this complexity. core.ac.uk

Traditional chromatographic techniques, while useful, often provide insufficient resolution for separating complex mixtures of procyanidins. core.ac.ukresearchgate.net Classical methods may allow for the separation of monomers, dimers, and trimers, but are often inefficient for higher oligomers. researchgate.net The development of more advanced and orthogonal separation techniques is crucial. Centrifugal partition chromatography (CPC) has emerged as a promising method for the preparative separation of galloylated procyanidins. nih.govuic.edu This technique has been successfully used to separate mono-galloylated dimers from non-galloylated dimers and other oligomers in grape seed extracts. nih.govuic.edu

Another challenge is the potential for degradation and structural changes during the extraction and purification process. Proanthocyanidins can undergo oxidative degradation, especially under basic conditions. nih.gov Acid-catalyzed cleavage of interflavanoid bonds can also occur, leading to the formation of different procyanidin species. researchgate.net Therefore, gentle extraction and purification methods are necessary to maintain the structural integrity of the compounds. The use of acidified solvents can improve the stability and extraction yield of polyphenols. mdpi.com

Ensuring the purity of the isolated this compound is critical for accurate biological evaluation. The presence of other procyanidin isomers or oligomers can confound the interpretation of experimental results. Therefore, rigorous analytical methods, such as HPLC-MS/MS and quantitative ¹H-NMR, are required to confirm the identity and purity of the isolated compound. nih.gov The development of standardized protocols for extraction, purification, and quality control will be essential for advancing the preclinical study of galloylated procyanidins.

Q & A

Basic: What are the primary natural sources of procyanidin B1 3-O-gallate, and how can they be efficiently extracted?

This compound is a galloylated proanthocyanidin dimer found in plant-based foods such as grapes, apples, and certain cereals. For example, red and black rice seeds are rich sources of galloylated procyanidins . Extraction typically involves solvent-based methods (e.g., methanol, ethanol, or acetone) with acidification (0.1% formic acid) to stabilize polyphenols. Solid-phase extraction (SPE) or liquid-liquid partitioning is then used to isolate the compound from complex matrices. Analytical validation via HPLC with photodiode array detection (e.g., 530 nm) ensures specificity .

Basic: What analytical techniques are validated for quantifying this compound in biological samples?

Reverse-phase HPLC coupled with UV-Vis or mass spectrometry (MS) is standard. For example, a gradient elution using 0.1% formic acid in water and methanol at 1.0 mL/min on a C18 column effectively separates galloylated procyanidins . Tandem MS (LC-MS/MS) enhances sensitivity for low-concentration samples (e.g., plasma or urine). Quantification requires calibration with authenticated standards, and purity should be confirmed via nuclear magnetic resonance (NMR) .

Advanced: What are the key challenges in synthesizing this compound at scale, and how have recent methodologies addressed them?

Synthetic challenges include stereochemical control during dimerization and regioselective galloylation. Recent protocols use benzylation to protect hydroxyl groups, followed by Dess-Martin oxidation and selective deprotection to achieve the correct stereochemistry . Scale-up to multigram quantities requires optimization of workup procedures (e.g., chromatographic purification) and minimizing side reactions like over-galloylation .

Advanced: How does galloylation at the 3-O position influence the compound’s bioavailability and metabolic fate compared to non-galloylated procyanidins?

Galloylation enhances hydrophobicity, increasing intestinal absorption but also promoting efflux via P-glycoprotein transporters. In vivo, this compound undergoes phase II metabolism (glucuronidation, sulfation) in the liver, producing conjugated metabolites detectable in plasma. Microflora-mediated catabolism in the colon generates phenyl-γ-valerolactones, which contribute to systemic bioactivity. Comparative pharmacokinetic studies with non-galloylated analogs (e.g., procyanidin B1) show delayed plasma clearance and altered tissue distribution .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) for this compound?

Discrepancies often arise from experimental variables:

- Dose dependency : Low doses (µM range) show antioxidant effects via radical scavenging, while high doses (mM) may induce pro-oxidant effects via Fenton reactions .

- Cell model specificity : Use of differentiated vs. undifferentiated cell lines (e.g., PC12 neurons) affects outcomes due to variations in redox homeostasis .

- Assay interference : Galloyl groups can chelate metal ions or react with assay reagents (e.g., Folin-Ciocalteu), necessitating orthogonal validation (e.g., electron paramagnetic resonance for antioxidant capacity) .

Advanced: What experimental designs are optimal for studying the neuroprotective mechanisms of this compound?

- In vitro : Differentiated PC12 cells exposed to oxidative stress (H₂O₂ or 6-OHDA) with pre-treatment of this compound (1–50 µM). Measure markers like SOD, CAT, and caspase-3 activity. Include NAC as a positive control .

- In vivo : Rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s) with oral administration. Assess blood-brain barrier penetration via LC-MS/MS of brain homogenates .

- Omics integration : Transcriptomics (RNA-seq) to identify pathways like Nrf2/ARE and NF-κB .

Basic: How do structural features of this compound contribute to its stability under varying storage conditions?

The galloyl group increases susceptibility to oxidation and hydrolysis. Storage at 2–8°C in amber vials under inert gas (N₂ or Ar) minimizes degradation. Lyophilization with cryoprotectants (e.g., trehalose) enhances long-term stability. Purity (>95%) and absence of pro-oxidant metals (e.g., Fe³⁺) are critical for reproducible assays .

Advanced: What strategies are effective for elucidating structure-activity relationships (SARs) between this compound and its analogs?

- Comparative SAR : Synthesize analogs with modified galloyl positions (e.g., 3’-O-gallate) or dimeric linkages (A-type vs. B-type). Test in parallel bioassays (e.g., anti-inflammatory COX-2 inhibition) .

- Computational modeling : Molecular docking to predict interactions with targets like Keap1 (Nrf2 inhibitor) or Aβ fibrils .

- Metabolite profiling : Identify active metabolites (e.g., gallic acid derivatives) using high-resolution MS .

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₇H₃₀O₁₆ | |

| Molecular Weight | 730.62 g/mol | |

| CAS Number | 79907-45-2 | |

| HPLC Retention Time | ~12.5 min (C18, 0.1% FA gradient) | |

| Stability | Degrades >25°C; light-sensitive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.